molecular formula C14H13NO3 B6365342 5-(2-Methoxy-5-methylphenyl)picolinic acid CAS No. 1261992-93-1

5-(2-Methoxy-5-methylphenyl)picolinic acid

Cat. No.: B6365342
CAS No.: 1261992-93-1
M. Wt: 243.26 g/mol
InChI Key: MWHYGQAEECROOG-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylphenyl)picolinic acid is a chemical compound with the molecular formula C14H13NO3. It is a derivative of picolinic acid, featuring a methoxy and methyl group attached to the phenyl ring.

Preparation Methods

The synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid typically involves the reaction of 2-methoxy-5-methylphenylboronic acid with picolinic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(2-Methoxy-5-methylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium carbonate, and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-(2-Methoxy-5-methylphenyl)picolinic acid can be compared with other similar compounds, such as:

    2-Methoxy-5-methylphenol: This compound shares the methoxy and methyl groups but lacks the picolinic acid moiety.

    Picolinic acid: The parent compound without the methoxy and methyl substitutions.

    2-Methoxyphenylpicolinic acid: Similar structure but without the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)10-4-5-12(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHYGQAEECROOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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